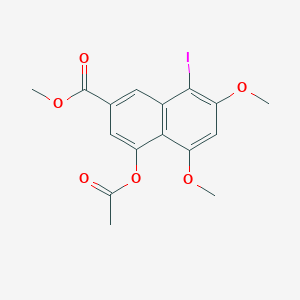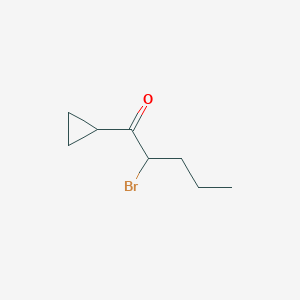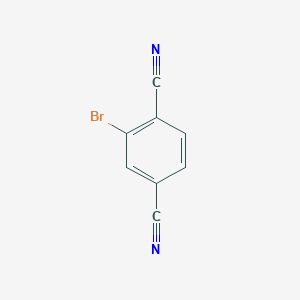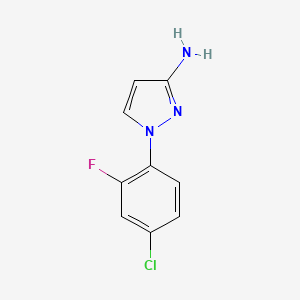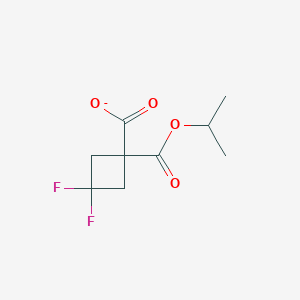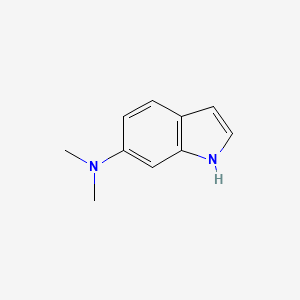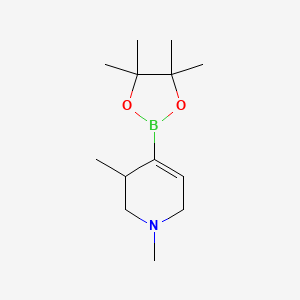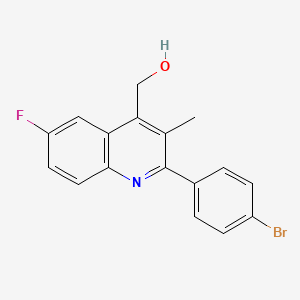
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with bromine, fluorine, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromine and fluorine substituents. The final step involves the addition of the hydroxymethyl group.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination and Fluorination:
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group, which can be achieved through a Grignard reaction using formaldehyde and a suitable Grignard reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)carboxylic acid.
Reduction: (2-(4-Hydroxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.
Substitution: (2-(4-Methoxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated quinolines on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the hydroxymethyl group allows it to form specific interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)methanol
- (2-Fluoro-3-methylquinolin-4-yl)methanol
- (4-Bromophenyl)-6-fluoroquinoline
Uniqueness
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is unique due to the combination of bromine, fluorine, and a hydroxymethyl group on a quinoline core. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H13BrFNO |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-6-fluoro-3-methylquinolin-4-yl]methanol |
InChI |
InChI=1S/C17H13BrFNO/c1-10-15(9-21)14-8-13(19)6-7-16(14)20-17(10)11-2-4-12(18)5-3-11/h2-8,21H,9H2,1H3 |
Clave InChI |
MJVCEBIIIUEIDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
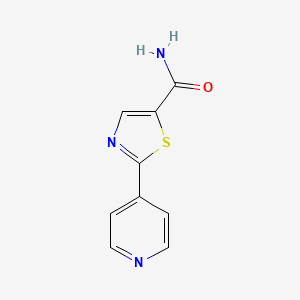
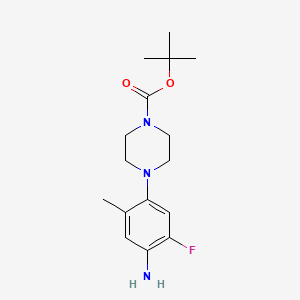
![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
